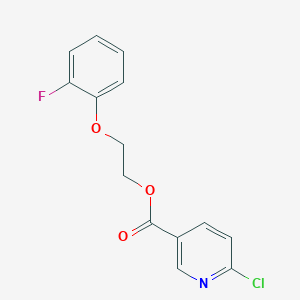

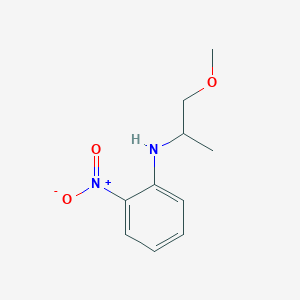

2-(2-Fluorophenoxy)ethyl 6-chloropyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Crystal Structure and Catalytic Activity

The study presented in paper focuses on the synthesis of an unsymmetric precursor, ethyl 6-acetylpyridine-2-carboxylate, from which a new mono(imino)pyridine ligand and its corresponding Co(II) complex were prepared. The crystal structure of the complex reveals a tridentate coordination to cobalt using [N, N, O] atoms, forming a distorted trigonal bipyramid. This complex exhibits catalytic activity in ethylene oligomerization, demonstrating significant potential for industrial applications.

Synthesis of Tetrahydropyridines

Paper describes a phosphine-catalyzed [4 + 2] annulation process to synthesize highly functionalized tetrahydropyridines. The reaction involves ethyl 2-methyl-2,3-butadienoate and N-tosylimines, yielding ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. The study expands the reaction scope by using substituted butadienoates, achieving high diastereoselectivities in the products.

Characterization of a Fluorophenyl Compound

In paper , the synthesis and characterization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate are detailed. The compound was synthesized from a bromophenyl-fluorophenyl precursor and characterized using various analytical techniques. The crystal structure was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and an intramolecular N–H…O hydrogen bond that contributes to the formation of a two-dimensional network.

Structural Analysis of Polymorphs

Paper conducts a single crystal X-ray structure analysis of two polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate. The study finds that the molecular geometries are consistent across both polymorphs, with bifurcated O-H…O hydrogen bonds leading to the formation of molecular dimers. These dimers differ in their chiral properties between the two polymorphs.

Reactions with Nucleophiles

The reactions of ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates with various O- and N-nucleophiles are explored in paper . The study reports the formation of 4-(phenoxymethyl)- and 4-(methoxymethyl)pyridine-3-carboxylates when reacted with O-nucleophiles, and the synthesis of ethyl 6-alkyl(phenyl)-2-methyl-4-[(dimethylamino)methyl]pyridine-3-carboxylates and trisubstituted pyrrolopyridinones with N-nucleophiles.

Synthesis of a Pyrazole Intermediate

Paper outlines the synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, a key intermediate for the pesticide chlorantraniliprole. The synthesis involves a solvent-free hydrazinolysis of 2,3-dichloropyridine and subsequent cyclization, achieving an optimized total yield of 43.1%. This method presents a simplified and efficient approach to the synthesis of this important pyrazole derivative.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis of Highly Functionalized Tetrahydropyridines : A study described the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates via an expedient phosphine-catalyzed [4 + 2] annulation. This process demonstrates the potential for creating complex pyridine derivatives with significant regioselectivity and diastereoselectivity, which could be relevant for the synthesis or study of 2-(2-Fluorophenoxy)ethyl 6-chloropyridine-3-carboxylate (Zhu, Lan, & Kwon, 2003).

Preparation of Fluoroionophores : Another research effort focused on the development of fluoroionophores from diamine-salicylaldehyde (DS) derivatives. This study illustrates the versatility of fluorinated compounds in detecting metal cations in various solutions, hinting at potential applications for fluorinated pyridine derivatives in sensory and detection technologies (Hong, Lin, Hsieh, & Chang, 2012).

Biological and Medicinal Research

- Antibacterial Agents : Research into pyridonecarboxylic acids as antibacterial agents revealed the synthesis and antibacterial activity of various analogues, highlighting the medical significance of pyridine derivatives in developing new antibacterial drugs. This suggests potential antibacterial research applications for similar compounds (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Environmental and Analytical Chemistry

- Anaerobic Transformation of Phenolic Compounds : A study on the anaerobic transformation of phenol to benzoate by a methanogenic consortium underlines the environmental relevance of such chemical transformations. This research can inform studies on the biodegradation or environmental behavior of similar fluorophenyl compounds (Bisaillon, Lépine, Beaudet, & Sylvestre, 1993).

Material Science and Photophysics

- Organic Solar Cells : The effects of solvent additives on the performance of organic solar cells using specific polymers and fullerene derivatives were explored, demonstrating the critical role of solvent properties in the photovoltaic performance. This research may extend to the optimization of solar cells incorporating fluorinated pyridine derivatives for improved efficiency (Oseni & Mola, 2017).

Propiedades

IUPAC Name |

2-(2-fluorophenoxy)ethyl 6-chloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO3/c15-13-6-5-10(9-17-13)14(18)20-8-7-19-12-4-2-1-3-11(12)16/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBGYRGXDHLIBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCOC(=O)C2=CN=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fluorophenoxy)ethyl 6-chloropyridine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2552474.png)

![3-(4-fluorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2552475.png)

![4-chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2552476.png)

![3,3,3-trifluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2552478.png)

![1-(3-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2552485.png)